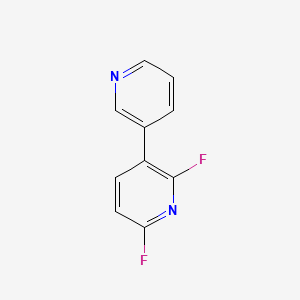

2,6-Difluoro-3,3'-bipyridine

Description

Contextualization within Bipyridine Chemistry

Bipyridines are a class of organic compounds with the formula (C₅H₄N)₂. They consist of two pyridine (B92270) rings linked together. The specific linkage of these rings gives rise to various isomers, with 2,2'-bipyridine (B1663995) being one of the most extensively studied due to its excellent chelating properties with a wide range of metal ions. The development of bipyridine chemistry began in the late 19th century and has since become a cornerstone of coordination chemistry, catalysis, and materials science.

The introduction of substituents onto the bipyridine framework allows for the fine-tuning of its electronic and steric properties. This has led to the synthesis of a vast library of bipyridine derivatives, each with tailored characteristics for specific applications. Hydroxylated bipyridines, for instance, exhibit unique photophysical properties due to excited-state intramolecular proton transfer (ESIPT). The incorporation of methyl groups, which are electron-donating, can alter the energy of metal-to-ligand charge transfer (MLCT) bands and the redox properties of the resulting metal complexes. mdpi.com

Significance of Fluorination in Bipyridine Frameworks

Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their properties. nih.gov In the context of bipyridine chemistry, fluorination is a powerful strategy for modifying the ligand's electronic character. The strong electron-withdrawing nature of fluorine atoms can significantly influence the energy levels of the molecular orbitals in the bipyridine system.

The strategic placement of fluorine atoms, as in 2,6-difluoro-3,3'-bipyridine, can lead to several advantageous effects:

Enhanced Stability: The presence of fluorine can increase the metabolic and thermal stability of the molecule. nih.gov

Modified Electronic Properties: Fluorination lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous in applications such as organic light-emitting diodes (OLEDs), where tuning these energy levels is crucial for efficient device performance. iucr.org

Increased Triplet Energy: Fluorinated bipyridines often exhibit higher triplet energies, which is a desirable characteristic for host materials in phosphorescent OLEDs. researchgate.netnih.gov

Altered Reactivity and Intermolecular Interactions: The introduction of fluorine can influence the reactivity of the bipyridine and lead to unique intermolecular interactions, such as C-H···F hydrogen bonds and F···π interactions, which can dictate the solid-state packing of molecules. iucr.orgiucr.org

The synthesis of fluorinated bipyridine ligands and their corresponding metal complexes has been an active area of research. For example, rhenium(I) complexes with fluorinated bipyridine ligands have been prepared and studied for their photophysical properties. nih.gov Similarly, iridium(III) and platinum(II) complexes of fluorinated bipyridines are considered strong candidates for emitters in OLEDs. iucr.orgnih.gov The synthesis often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the bipyridine framework. orgsyn.orgorgsyn.org

The unique properties imparted by fluorination have made this compound and related compounds valuable building blocks in the design of advanced materials and catalysts. Their study continues to be a vibrant area of chemical research, with ongoing efforts to explore their full potential in various technological applications.

Detailed Research Findings

Recent research has provided significant insights into the properties and applications of this compound and its derivatives, particularly in the realm of materials science and coordination chemistry.

Photophysical Properties and Applications in OLEDs

Studies on metal complexes of fluorinated bipyridines have highlighted their potential as phosphorescent emitters in OLEDs. For instance, a platinum(II) complex incorporating a derivative of this compound was found to exhibit blue-green emission with a photoluminescence quantum efficiency of approximately 0.2-0.3, making it a suitable candidate for OLED applications. iucr.org The fluorination of the bipyridine ligand is crucial for achieving higher triplet energies, which is essential for developing efficient blue-emitting materials. researchgate.netnih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been employed to understand the electronic transitions in these complexes. iucr.org These studies have revealed that the emissions often arise from a mixture of ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) transitions. iucr.org The introduction of fluorine atoms lowers the HOMO energy level, which can be beneficial for charge injection and transport in OLED devices. iucr.org

| Compound/Complex | Emission Wavelength (λmax) | Quantum Efficiency (Φ) | Key Finding |

| Platinum(II) complex with a tridentate this compound derivative | 517 and 544 nm | ~0.2-0.3 | Suitable as an emitting material in OLEDs. iucr.org |

| 2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine | 325 nm | Not specified | High triplet energy (2.64-2.65 eV), potential host material in OLEDs. researchgate.netnih.gov |

| Methylplatinum(II) complex with 2',6'-difluoro-2,3'-bipyridine | 455 nm | Not specified | Blue-shifted emission compared to non-fluorinated analogue. iucr.org |

| Silver(I) complex with 2',6'-difluoro-2,3'-bipyridine | 400-500 nm | Not specified | Strong blue emission attributed to ligand-centered transitions. nih.gov |

Structural Characteristics

The crystal structures are often stabilized by a network of non-covalent interactions, including hydrogen bonds (C-H···F, C-H···N), halogen···π interactions, and π-π stacking. iucr.orgiucr.org These interactions play a crucial role in determining the supramolecular architecture of the compounds in the solid state.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6F2N2 |

|---|---|

Molecular Weight |

192.16 g/mol |

IUPAC Name |

2,6-difluoro-3-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H6F2N2/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H |

InChI Key |

VYBDGABSMVRZBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Difluoro 3,3 Bipyridine

Established Synthetic Pathways for the Core Ligand

The synthesis of the 2,6-difluoro-3,3'-bipyridine core relies on robust and versatile chemical reactions, with cross-coupling methods being the most prominent.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, including this compound. acs.orgacs.org This palladium-catalyzed reaction typically involves the coupling of a pyridine-based boronic acid or ester with a halogenated pyridine (B92270) derivative. acs.orgmdpi.com The reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of generally stable and less toxic boron-containing reagents. acs.org

For the synthesis of fluorinated bipyridines, a common strategy involves the reaction of a suitably substituted pyridine boronic acid with a fluorinated pyridine halide. acs.orgmdpi.com For instance, the coupling of 2,6-difluoropyridine-3-boronic acid with a 3-halopyridine can yield the desired this compound skeleton. The choice of catalyst, such as Pd(PPh₃)₄, and base is crucial for achieving high yields. orgsyn.orgnih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of various substituents onto the bipyridine framework by using appropriately functionalized starting materials. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| 2,6-difluoro-pyridine-5-boronic acid | 2-iodo-4-bromopyridine | Pd Catalyst | Not Specified | 4-bromo-2',6'-difluoro-2,3'-bipyridine | acs.org |

| 2,6-difluoro-pyridine-5-boronic acid | 2-iodo-5-bromopyridine | Pd Catalyst | Not Specified | 5-bromo-2',6'-difluoro-2,3'-bipyridine | acs.org |

| 2-chloro-5-(trifluoromethyl)pyridine | (2,4-difluorophenyl)boronic acid | Pd(PPh₃)₄ | aq. Na₂CO₃ | 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine | orgsyn.orgorgsyn.org |

| 4-t-butyl-2-chloropyridine | 2,6-dimethoxypyridine-3-boronic acid | Pd Catalyst | Not Specified | 4-t-butyl-2',6'-dimethoxy-2,3'-bipyridine | rsc.org |

Methods Utilizing Pyridine N-Oxides

While less commonly cited for the direct synthesis of this compound itself, methods involving pyridine N-oxides are a staple in pyridine chemistry and can be relevant for precursor synthesis or derivatization. The oxidation of the pyridine nitrogen to an N-oxide can alter the reactivity of the pyridine ring, facilitating certain substitution patterns. For instance, dimethyldioxirane (B1199080) (DMD) has been employed for the synthesis of various bipyridine-N-oxides and N,N'-dioxides, offering a method that avoids potentially hazardous peroxide intermediates. researchgate.net This approach could potentially be adapted for the synthesis of fluorinated bipyridine N-oxides, which could then be deoxygenated to the final product.

Precursor Synthesis Strategies (e.g., 2,6-difluoropyridine)

The availability of key precursors is critical for the synthesis of this compound. A crucial starting material is 2,6-difluoropyridine. guidechem.com This compound is typically synthesized from 2,6-dichloropyridine (B45657) through a halogen exchange (Halex) reaction. google.com This process involves heating 2,6-dichloropyridine with a fluoride (B91410) source, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. google.com Reaction conditions, including temperature and the presence of any initiators, are optimized to maximize the conversion to the difluoro derivative while minimizing side reactions. google.com For example, a process using DMSO at temperatures between 175-192°C with continuous distillation of the product has been shown to be effective. google.com

Another key precursor is 2,6-difluorobenzoic acid, which can be used in multi-step syntheses to build more complex bipyridine derivatives. nih.gov

| Precursor | Starting Material(s) | Key Reagents/Conditions | Use | Reference |

| 2,6-difluoropyridine | 2,6-dichloropyridine | KF, DMSO or sulfolane, heat | Building block for bipyridine synthesis | google.com |

| 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide | 2,6-difluorobenzoic acid, 3-amino-5-hydroxypyrazole | Multi-step synthesis | Precursor for radiolabeled tracers | nih.gov |

| 2,6-difluoro-4-hydrazinylpyridine | 2,6-difluoro-4-bromopyridine | Not specified | Precursor for pincer-tweezer ligands | core.ac.uk |

Functionalization and Structural Modification

The utility of this compound is greatly expanded through its functionalization and the introduction of other ligand units. These modifications allow for the fine-tuning of its electronic and steric properties, making it adaptable for various applications.

Substitution at Pyridyl Moieties

The fluorine atoms on the this compound core are susceptible to nucleophilic substitution, providing a route to further derivatization. figshare.com This allows for the introduction of a wide range of functional groups, which can significantly alter the properties of the resulting molecule. For example, substituting the fluorine atoms with other groups can lead to the synthesis of new ligands for blue-emitting cyclometalated Ir(III) complexes with improved solubility in organic solvents. figshare.com

Furthermore, "regioexhaustive substitution" strategies have been developed for fluorinated pyridines, which could be applied to this compound. researchgate.net These methods employ directing groups, such as chlorine or trimethylsilyl (B98337) groups, to control the regioselectivity of metalation and subsequent reaction with electrophiles, allowing for the systematic functionalization at various positions on the pyridine rings. researchgate.net

Introduction of Ancillary Ligand Units for Complexation

In the design of metal complexes, particularly for applications in OLEDs, this compound often serves as a primary ligand. nih.gov Its properties can be further modulated by the introduction of ancillary (or secondary) ligands in the metal's coordination sphere. tandfonline.com These ancillary ligands can have a significant impact on the photophysical properties of the resulting complex, such as the emission color and quantum efficiency. tandfonline.comnih.gov

For instance, in iridium(III) complexes, ancillary ligands like acetylacetonate (B107027) (acac) or substituted triazole-based ligands have been used in conjunction with derivatives of this compound to tune the emission from blue to other colors. tandfonline.com The choice of ancillary ligand can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex, thereby controlling the emission wavelength. tandfonline.com Similarly, silver(I) complexes with this compound and a trifluoromethanesulfonate (B1224126) ancillary ligand have been synthesized and characterized, demonstrating the versatility of this bipyridine in coordination chemistry. nih.govresearchgate.netiucr.org

| Metal Center | Primary Ligand | Ancillary Ligand(s) | Resulting Complex Properties | Reference |

| Iridium(III) | 2,6-difluoro-3-(4-methylpyridin-2-yl)pyridine | acetylacetonate (acac), 2-(5-tert-butyl-2H-1,2,4-triazol-3-yl)pyridine | Blue phosphorescence, tuned emission wavelength | tandfonline.com |

| Iridium(III) | 2',6'-difluoro-2,3'-bipyridine | 4-methyl-2-(3'-trifluoromethyl-1'H-1',2',4'-triazol-5'-yl)pyridine | Blue phosphorescent complex for OLEDs | nih.gov |

| Silver(I) | 2',6'-difluoro-2,3'-bipyridine | trifluoromethanesulfonate | Highly distorted trigonal-planar geometry, strong blue emission | nih.govresearchgate.netiucr.org |

| Platinum(II) | 2',6'-difluoro-2,3'-bipyridine | methyl, 2,6-difluoro-3-(pyridin-2-yl)phenyl anion | Distorted square-planar geometry, potential for phosphorescence | iucr.orgresearchgate.net |

Coordination Chemistry of 2,6 Difluoro 3,3 Bipyridine with Transition Metals

Ligand Design and Coordination Modes

The design of 2,6-difluoro-3,3'-bipyridine as a ligand is centered around the interplay of its nitrogen donor atoms and the potential for C-H bond activation, influenced by the electron-withdrawing fluorine atoms. These features enable it to coordinate with metal centers in several distinct ways.

In its most straightforward coordination mode, this compound acts as a bidentate N-chelating ligand. This involves the two nitrogen atoms of the pyridine (B92270) rings binding to a single metal center, forming a stable five-membered chelate ring. This mode of coordination is common for bipyridine-type ligands.

An example of this is seen in a silver(I) complex, [Ag(CF3SO3)(C10H6F2N2)2]. iucr.orgnih.gov In this compound, two independent this compound ligands coordinate to the Ag(I) center through their pyridine nitrogen atoms. nih.gov The silver ion adopts a highly distorted trigonal-planar geometry, being coordinated by two nitrogen atoms from the two bipyridine ligands and one oxygen atom from a trifluoromethanesulfonate (B1224126) anion. nih.govresearchgate.net The dihedral angles between the pyridyl rings of the two coordinating bipyridine ligands are approximately 53.11° and 53.10°. nih.gov

The coordination of this compound can also be influenced by the presence of other ligands and the specific metal ion. For instance, in iridium(III) complexes, this ligand can be used alongside other cyclometalating ligands to create emissive materials. rsc.orgdur.ac.uk

A more complex and highly significant coordination mode of this compound is C,N-chelating cyclometalation. This process involves the activation of a C-H bond on one of the pyridine rings, leading to the formation of a metal-carbon bond, in addition to the metal-nitrogen bond. This results in a highly stable five-membered cyclometalated ring structure.

This coordination is particularly prevalent in complexes with d-block metals like platinum(II) and iridium(III). nih.goviucr.orgresearchgate.net The electron-withdrawing fluorine atoms on the bipyridine ligand are thought to facilitate this C-H activation process.

In several platinum(II) complexes, the this compound ligand undergoes cyclometalation to form a C,N-bidentate ligand. researchgate.netnih.gov For example, in [Pt(C10H5F2N2)(C5H7O2)], the platinum(II) atom is chelated by the 2,6-difluoro-3-(pyridin-2-yl)pyridin-4-yl ligand through a carbon and a nitrogen atom. researchgate.netnih.gov This cyclometalated form is often paired with an ancillary ligand, such as an acetylacetonate (B107027) anion, to complete the coordination sphere of the metal. researchgate.netnih.gov

Similarly, iridium(III) complexes have been synthesized where this compound acts as a cyclometalating ligand. rsc.orgrsc.org These complexes often exhibit interesting photophysical properties, making them relevant for applications in organic light-emitting diodes (OLEDs). nih.govrsc.orgrsc.org

While bidentate coordination is common, derivatives of bipyridine ligands can be designed to act as tridentate ligands, coordinating to a metal center through three donor atoms. For instance, Schiff base proligands derived from N-methyl-hydrazinopyridines can coordinate to an Iridium(III) center via pyridine-N, phenolate-O⁻, and hydrazone-N atoms, demonstrating a tridentate N^N^O coordination mode. rsc.org

Furthermore, ditopic, bis-tridentate ligands have been created from 4,6-bis(1-methyl-hydrazino)pyrimidine. rsc.org These ligands can bind two iridium(III) ions, leading to the formation of dinuclear complexes. rsc.org In these structures, each iridium center is coordinated in a bis-tridentate fashion. rsc.org

Complexation with Noble Metals

The coordination chemistry of this compound with noble metals, particularly platinum(II), has been a subject of significant research interest. These complexes often exhibit unique geometries and photophysical properties.

Platinum(II) complexes featuring the this compound ligand have been synthesized and structurally characterized. iucr.orgresearchgate.net In many of these complexes, the ligand is cyclometalated, forming a C,N-chelate with the platinum(II) center. iucr.orgresearchgate.netresearchgate.netnih.gov

A notable example is the complex [Pt(CH3)(C10H5F2N2)(C10H6F2N2)], where one molecule of this compound acts as a bidentate C,N-chelating anion, and another molecule of the same ligand coordinates as a monodentate N-bonded neutral ligand. iucr.orgresearchgate.net This complex also includes a methyl group, resulting in a distorted cis-PtN2C2 square-planar geometry around the platinum(II) ion. iucr.orgresearchgate.net

Another well-characterized platinum(II) complex is [Pt(C10H5F2N2)(C5H7O2)], where the platinum(II) atom is C,N-chelated by the cyclometalated this compound ligand and O,O'-chelated by a pentane-2,4-dionate (acetylacetonate) ligand. researchgate.netnih.gov

A recurring theme in the structural chemistry of these platinum(II) complexes is the adoption of a distorted square-planar coordination geometry around the central metal ion. iucr.orgresearchgate.netresearchgate.netnih.govresearchgate.net This distortion from an ideal square-planar geometry is often attributed to the steric constraints and bite angles of the chelating ligands.

In the complex [Pt(C10H5F2N2)(C5H7O2)], the Pt(II) atom's distorted square-planar coordination sphere is a result of the narrow bite angles of the chelating ligands, which range from 81.28 (17) to 93.25 (13)°. nih.gov The two pyridine rings of the bipyridine ligand in this complex are nearly coplanar, with a small dihedral angle of 1.2 (2)°. researchgate.netnih.gov

Similarly, in [Pt(CH3)(C10H5F2N2)(C10H6F2N2)], the geometry around the Pt(II) ion is described as a distorted cis-PtN2C2 square-planar geometry. iucr.orgresearchgate.net The bond lengths in this complex are also indicative of the electronic effects of the ligands. For example, the Pt1—C21 bond length is significantly longer than the Pt1—C1 bond length, which is attributed to the greater trans influence of the nitrogen atom of the C,N-chelating ligand. researchgate.net

In platinum(II) complexes with tridentate ligands, such as those derived from 2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine, the Pt(II) atoms also adopt distorted square-planar geometries. researchgate.net In these cases, the metal is coordinated by one carbon and two nitrogen atoms from the tridentate ligand and a chloride anion. researchgate.net

Interactive Data Tables

Table 1: Selected Bond Lengths (Å) and Angles (°) for [Pt(C10H5F2N2)(C5H7O2)] nih.gov

| Bond/Angle | Length (Å) / Degrees (°) |

| Pt—C | 1.951 (4) |

| Pt—N | 1.995 (4) |

| Bite Angles | 81.28 (17) - 93.25 (13) |

| Dihedral Angle | 1.2 (2) |

Table 2: Selected Bond Lengths (Å) for [Pt(CH3)(C10H5F2N2)(C10H6F2N2)] researchgate.net

| Bond | Length (Å) |

| Pt1—N1 | 2.0943 (3) |

| Pt1—N3 | 2.120 (3) |

| Pt1—C1 | 1.966 (3) |

| Pt1—C21 | 2.036 (4) |

Platinum(II) Complexes

Specific Ligand Combinations and their Influence (e.g., acetylacetonate)

The introduction of ancillary ligands, such as acetylacetonate (acac), in coordination with this compound and a metal center can significantly impact the resulting complex's geometry and properties. The acetylacetonate anion typically acts as a bidentate ligand, binding to the metal through its two oxygen atoms to form a stable six-membered chelate ring. magritek.comwikipedia.org

In platinum(II) complexes, for instance, the this compound ligand can act as a C,N-chelating agent, while the acetylacetonate ligand coordinates in an O,O'-bidentate fashion. This combination leads to a distorted square-planar coordination geometry around the Pt(II) center. nih.gov The distortion from an ideal square-planar geometry is a result of the specific bite angles of the chelating ligands. nih.gov The electronic properties of such complexes are influenced by the fluorine substituents on the bipyridine ligand. nih.gov

While direct studies on this compound complexes with acetylacetonate are not extensively detailed in the provided results, related research on similar fluorinated bipyridine and phenylpyridine ligands provides valuable insights. For example, iridium(III) complexes incorporating fluorinated bipyridine ligands and acetylacetonate have been synthesized. acs.org In these systems, the acetylacetonate ligand plays a crucial role in stabilizing the octahedral geometry of the Ir(III) center and influences the photophysical properties of the complex. The synthesis of such complexes can sometimes be achieved in a one-step reaction from iridium(III) acetylacetonate. acs.org

The nature of the ancillary ligand can be systematically varied to fine-tune the electronic and photophysical properties of the resulting metal complex. The table below summarizes the coordination of a related fluorinated bipyridine ligand with platinum(II) and the acetylacetonate ancillary ligand.

| Metal Center | Primary Ligand | Ancillary Ligand | Coordination Geometry | Key Structural Features |

| Platinum(II) | This compound (C,N-chelating) | Acetylacetonate (O,O'-chelating) | Distorted Square-Planar | Pt-C bond length is shorter than the Pt-N bond length. nih.gov |

Iridium(III) Complexes

Iridium(III) complexes featuring this compound and its derivatives have garnered significant attention due to their intriguing photophysical properties and potential applications. nih.gov These complexes typically exhibit a d6 electronic configuration, which contributes to their stability and rich photochemistry. mdpi.com

Iridium(III) centers in complexes with this compound and other chelating ligands consistently adopt a distorted octahedral coordination geometry. rsc.orgmdpi.comacs.org This geometry arises from the coordination of the iridium ion with six donor atoms from the surrounding ligands. In heteroleptic complexes, such as those containing both cyclometalating and diimine ligands, the iridium atom is typically coordinated by carbon and nitrogen atoms from the cyclometalating ligands and two nitrogen atoms from the ancillary diimine ligand. rsc.org

For example, in bis-cyclometalated iridium(III) complexes, two this compound-based ligands coordinate to the iridium center through one nitrogen atom and one carbon atom each, with the remaining coordination sites being occupied by an ancillary ligand. The resulting geometry is a pseudo-octahedron, with the specific bond angles and lengths being influenced by the steric and electronic properties of all coordinating ligands. rsc.org The facial or meridional arrangement of the ligands can also lead to different isomers with distinct properties. acs.org

A prominent feature of the coordination chemistry of this compound with iridium(III) is the formation of cyclometalated complexes. rsc.orgnih.gov In these systems, the ligand undergoes a C-H bond activation, typically on one of the pyridine rings, leading to the formation of a direct iridium-carbon (Ir-C) bond and a chelate ring. This process results in a more rigid and stable complex.

The synthesis of these cyclometalated complexes often involves the initial formation of a chloride-bridged diiridium precursor, which then reacts with an ancillary ligand to yield the final mononuclear complex. rsc.org The cyclometalated ligands can be further functionalized with various substituent groups to tune the photophysical properties of the resulting iridium(III) complex. rsc.orgrsc.org

The table below provides examples of cyclometalated iridium(III) complexes and their key characteristics.

| Complex Type | Ancillary Ligand Type | Key Feature |

| Cationic [Ir(C^N)2(N^N)]+ | Diimine | Tunable photophysical properties based on C^N and N^N ligands. rsc.org |

| Neutral [Ir(C^N)2(ancillary)] | Picolinate | Substituent effects on the cyclometalated ligand influence emission color. rsc.org |

Ancillary ligands play a pivotal role in modulating the coordination environment and, consequently, the properties of cyclometalated iridium(III) complexes containing this compound derivatives. rsc.org The choice of the ancillary ligand can influence the HOMO-LUMO energy gap, emission wavelength, and quantum yield of the complex. nih.gov

For instance, diimine ancillary ligands, such as substituted 2,2'-bipyridines, can be systematically varied to fine-tune the emission energy of [Ir(C^N)2(N^N)]+ type complexes. The electronic properties of the ancillary ligand, whether electron-donating or electron-withdrawing, directly impact the energy levels of the molecular orbitals involved in the photophysical processes. researchgate.net

In some cases, the ancillary ligand itself can be a complex molecule, such as a porphyrin derivative, leading to sophisticated supramolecular structures with unique electrochemical and photophysical properties. mdpi.com Theoretical studies, including DFT and TD-DFT calculations, are often employed to understand the influence of ancillary ligands on the electronic structure and excited states of these iridium(III) complexes. nih.govnih.gov

Silver(I) Complexes

The coordination of this compound with silver(I) leads to complexes with distinct structural characteristics, primarily dictated by the electronic and steric properties of the ligand and the counter-anion.

In the presence of this compound, silver(I) ions commonly exhibit a distorted trigonal-planar coordination geometry. iucr.orgresearchgate.netiucr.org This geometry is achieved when the silver(I) center is coordinated by two nitrogen atoms from two separate this compound ligands and one atom from an ancillary ligand or counter-anion, such as an oxygen atom from a trifluoromethanesulfonate anion. iucr.orgresearchgate.net

The distortion from an ideal trigonal-planar geometry is significant, with the sum of the angles around the silver center deviating from 360°. marquette.edu This distortion is attributed to the steric hindrance and electronic effects of the bulky and fluorinated bipyridine ligands. The Ag-N bond lengths and N-Ag-N bond angles are characteristic of this distorted geometry. In some cases, weak intermolecular interactions, such as Ag···O interactions, can lead to the formation of dimeric or polymeric supramolecular structures in the solid state. iucr.orgiucr.org

The table below summarizes the key structural parameters for a representative silver(I) complex with this compound.

| Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

| [Ag(CF3SO3)(C10H6F2N2)2] | Highly Distorted Trigonal-Planar | Ag···O = 2.8314 (14) | N-Ag-N angle deviates from ideal trigonal planar |

Dimeric and Supramolecular Structures

A noteworthy example is the dimeric structure formed by a silver(I) complex with this compound. In the compound bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I), two silver(I) centers are bridged by trifluoromethanesulfonate anions. researchgate.netresearchgate.netnih.goviucr.org This interaction results in the formation of an eight-membered cyclic dimer. researchgate.netresearchgate.netiucr.orgacademie-sciences.fr The silver atoms in this dimeric unit are separated by a distance of 6.2152 (3) Å. researchgate.netresearchgate.netnih.goviucr.org The coordination sphere of each Ag(I) ion is a highly distorted trigonal-planar geometry, comprising two nitrogen atoms from two independent this compound ligands and one oxygen atom from the trifluoromethanesulfonate anion. researchgate.netresearchgate.netnih.goviucr.orgrsc.org

These dimeric units are further interconnected through a network of intermolecular interactions. C—H⋯O hydrogen bonds, halogen⋯π interactions, and weak π–π stacking interactions link the dimers, leading to the formation of a three-dimensional supramolecular network. researchgate.netnih.goviucr.org

Table 1: Selected Interatomic Distances and Angles for the Dimeric Silver(I) Complex

| Interaction | Parameter | Value |

|---|---|---|

| Silver-Silver Distance | Ag···Ag | 6.2152 (3) Å |

| Silver-Oxygen Interaction | Ag···O | 2.8314 (14) Å |

| Dihedral Angle | Pyridyl rings (Ligand 1) | 53.11 (5)° |

| Dihedral Angle | Pyridyl rings (Ligand 2) | 53.10 (7)° |

Data sourced from studies on bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I). researchgate.netresearchgate.netnih.govrsc.org

In the realm of platinum(II) chemistry, while discrete dimeric structures with direct metal-metal interactions involving this compound are less common, the ligand plays a crucial role in directing the formation of extensive supramolecular networks. For instance, a platinum(II) complex incorporating a tridentate ligand system that includes the 2,6-difluoro-2,3'-bipyridine moiety assembles into a three-dimensional supramolecular network. nih.gov This assembly is stabilized by a combination of C—H⋯Cl/F hydrogen bonds, F⋯π interactions, and weak π–π stacking. nih.gov The crystal packing of some platinum(II) complexes with substituted bipyridines can also feature rhomb-like dimers formed through C-H···π interactions. mdpi.com

Iridium(III) complexes with this compound are also known to form dimeric structures, often as dichloro-bridged dimers which serve as important precursors in the synthesis of other functional complexes. nih.govacs.org These dimeric precursors can then be reacted to create mononuclear species that self-assemble into larger structures. The resulting crystal structures are often stabilized by weak intermolecular forces such as C—H···O and C—H···F hydrogen bonds, as well as π–π stacking interactions, with centroid-centroid distances of approximately 3.951 Å being observed. nih.gov The supramolecular assembly of iridium(III) complexes is an active area of research, with applications in the development of photo-active materials. researchgate.net

Table 2: Intermolecular Interactions in a Supramolecular Platinum(II) Complex

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | C—H⋯Cl and C—H⋯F interactions link adjacent molecules. |

| Halogen Bonding | F⋯π interactions contribute to the network assembly. |

| π-π Stacking | Weak π–π stacking interactions between aromatic rings further stabilize the structure. |

Based on findings for chlorido[2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN1)-6-(pyridin-2-yloxy-κN)phenyl-κC1]platinum(II). nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely employed to investigate the electronic structure and ground-state properties of molecules. For 2,6-Difluoro-3,3'-bipyridine and its derivatives, DFT calculations have been instrumental in understanding how its structure influences its behavior, particularly when incorporated as a ligand in metal complexes.

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is achieved through geometry optimization calculations. For this compound, often abbreviated as dfpypy, these calculations are typically performed using DFT methods. rsc.org The B3LYP hybrid functional is a popular choice, often combined with basis sets like 6-311++G(d,p) or LANL2dz to achieve a balance between accuracy and computational cost. iucr.orgresearchgate.netresearchgate.netuit.no

In complexes, the geometry around the metal center is of particular interest. For example, in a platinum(II) complex, DFT calculations revealed a distorted cis-PtN₂C₂ square-planar geometry. iucr.orgresearchgate.netresearchgate.net The dihedral angle between the two pyridine (B92270) rings of the bipyridine ligand is a key structural parameter. In an Ag(I) complex, the two independent 2′,6′-difluoro-2,3′-bipyridine ligands were found to have very similar conformations, with dihedral angles between their respective pyridyl rings being 53.11 (5)° and 53.10 (7)°. nih.govresearchgate.net This significant twist contrasts with the near-planar geometry of unsubstituted 2,2'-bipyridine (B1663995), a difference attributed to the steric influence of the fluorine atoms.

DFT calculations are crucial for analyzing a molecule's electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's electronic and optical properties.

Studies on metal complexes incorporating the this compound ligand have shown that the fluorine substituents play a significant role in tuning the frontier orbital energies. The strong electronegativity of the fluorine atoms tends to lower the HOMO energy level of the complex. nih.gov This effect can increase the HOMO-LUMO gap. nih.gov

In a specific methylplatinum(II) complex containing this compound, DFT calculations determined the HOMO energy to be -5.72 eV and the LUMO energy to be -1.95 eV. iucr.org This results in a HOMO-LUMO energy gap of 3.77 eV. iucr.org The HOMO was found to have significant contributions from the platinum d-orbitals (64%), while the LUMO was predominantly localized on the π* orbitals of the bipyridine ligand. iucr.org This distribution is key to understanding the nature of electronic transitions within the molecule.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.72 |

| LUMO | -1.95 |

| Energy Gap (Eg) | 3.77 |

Time-Dependent Density Functional Theory (TD-DFT) Studies

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states. It allows for the calculation of excitation energies, the nature of electronic transitions, and the prediction of photophysical properties like absorption and emission spectra. researchgate.netrsc.org

TD-DFT calculations predict the energies required to promote an electron from an occupied orbital to an unoccupied one. These calculations have been performed for this compound in various contexts, particularly within iridium(III) and platinum(II) complexes designed for applications in organic light-emitting diodes (OLEDs). iucr.orgresearchgate.netnih.gov

A key application of TD-DFT is the prediction and rationalization of a molecule's photophysical properties. By calculating excited state energies, researchers can predict emission wavelengths and understand how chemical modifications tune these properties. iucr.orgrsc.org

For materials containing this compound, TD-DFT studies have successfully correlated molecular structure with observed optical properties. For example, the fluorine substitution is known to cause a blue shift in the emission spectrum of iridium complexes compared to non-fluorinated analogues. nih.gov TD-DFT calculations help explain this by showing that the fluorine atoms lower the HOMO energy, widening the HOMO-LUMO gap and thus increasing the energy of the emission. nih.gov

Supramolecular Assembly and Intermolecular Interactions

Hydrogen Bonding Networks (C-H...F, C-H...N, C-H...O)

Hydrogen bonds are a cornerstone of supramolecular chemistry, and in structures containing 2,6-Difluoro-3,3'-bipyridine, they are pivotal in establishing the primary connectivity between molecules. The presence of hydrogen bond donors (C-H groups) and multiple acceptors (fluorine atoms, nitrogen atoms, and, in some cases, oxygen atoms from co-crystallized molecules or ligands) leads to the formation of robust networks.

C-H...F Interactions: The electronegative fluorine atoms on the bipyridine ring are effective hydrogen bond acceptors. In the crystal structure of a platinum complex incorporating this compound, C-H···F hydrogen bonds are observed to link the molecules. iucr.orgresearchgate.net Similarly, in another platinum complex, C-H···F hydrogen bonds contribute to the formation of a two-dimensional supramolecular network. nih.goviucr.org These interactions, while individually weak, collectively contribute significantly to the stabilization of the crystal lattice. mdpi.com

C-H...N Interactions: The pyridine (B92270) nitrogen atoms are classical hydrogen bond acceptors. wikipedia.org Crystal structure analyses show that C-H···N interactions are present and help to stabilize the network structure in coordination complexes of this compound. iucr.orgresearchgate.net These bonds often work in concert with other intermolecular forces to guide the assembly process.

C-H...O Interactions: In cocrystals or solvated structures, oxygen atoms can act as strong hydrogen bond acceptors. For instance, in a silver(I) complex, intermolecular C-H···O interactions involving a trifluoromethanesulfonate (B1224126) anion are crucial. iucr.orgresearchgate.netnih.goviucr.org These interactions link dimeric units, which are formed through other forces, into a larger, more complex assembly. iucr.orgresearchgate.netnih.goviucr.org

The following table summarizes representative hydrogen bonding interactions observed in metal complexes of this compound.

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

| C-H···F | Aromatic C-H | Pyridyl Fluorine | Links molecules, contributing to 2D network formation. nih.goviucr.org |

| C-H···N | Aromatic C-H | Pyridyl Nitrogen | Assists in the stabilization of the network structure. iucr.orgresearchgate.net |

| C-H···O | Aromatic C-H | Oxygen (Anion) | Connects dimeric units into a 3D supramolecular network. iucr.orgresearchgate.netnih.goviucr.org |

Aromatic Stacking Interactions (π-π, Halogen-π)

Aromatic stacking interactions are non-covalent interactions that are fundamental to the structure of many aromatic compounds. In the case of this compound, both π-π and halogen-π interactions play a significant role in the organization of molecules in the solid state.

π-π Stacking Interactions: These interactions occur between the electron-rich π-systems of the pyridine rings. In several metal complexes of this compound, weak π–π stacking interactions are observed. nih.goviucr.orgnih.goviucr.org These interactions help to link molecular sheets or chains, contributing to the formation of a stable three-dimensional structure. nih.goviucr.org The parallel displaced arrangement is a common motif for these interactions. mdpi.com

The table below details the types of aromatic stacking interactions involving this compound.

| Interaction Type | Description | Role in Crystal Structure |

| π-π Stacking | Interaction between the aromatic pyridine rings of adjacent molecules. | Links molecular layers, contributing to the formation of 3D networks. nih.goviucr.orgnih.goviucr.org |

| Halogen-π (F⋯π) | Interaction between a fluorine atom and the π-system of an adjacent aromatic ring. | Links 2D supramolecular sheets into a 3D network. nih.goviucr.org |

Advanced Spectroscopic Characterization Techniques

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. For 2,6-Difluoro-3,3'-bipyridine and its metal complexes, this analysis provides definitive information on molecular structure, coordination environments, and intermolecular forces.

X-ray diffraction studies have been instrumental in elucidating the molecular and crystal structures of various compounds incorporating the this compound ligand.

In a platinum(II) complex, the asymmetric unit was found to contain one Pt(II) atom, one this compound ligand, and one acetylacetonate (B107027) anion. nih.gov The two pyridine (B92270) rings of the bipyridine ligand in this complex are nearly coplanar, with a small dihedral angle of 1.2(2)°. nih.govresearchgate.net Another study on a different platinum complex revealed a distorted cis-PtN2C2 square-planar geometry. iucr.orgresearchgate.net In this case, one of the 2,3'-bipyridyl units has its N1-containing pyridine ring slightly tilted by 3.08(7)° relative to the N2-containing ring, while the other unit shows a nearly perpendicular arrangement between its pyridine rings with a dihedral angle of 80.95(9)°. researchgate.net

The crystal structure of 2,3′-bipyridine-2′,6′-dicarbonitrile, a derivative of this compound, revealed four independent molecules in the asymmetric unit with varying dihedral angles of 25.25(8)°, 5.51(9)°, 11.11(9)°, and 16.24(8)° between the pyridine rings. iucr.org

A silver(I) complex containing two this compound ligands showed a highly distorted trigonal-planar geometry around the Ag(I) ion. nih.gov The two independent bipyridine ligands in this complex adopt very similar conformations, with dihedral angles of 53.11(5)° and 53.10(7)° between their respective pyridyl rings. researchgate.net

In an iridium(III) complex, the molecule adopts a distorted octahedral geometry. nih.gov The two 2,6-difluoro-3-(pyridin-2-yl)pyridin-4-yl ligands are positioned nearly perpendicular to each other, with a dihedral angle of 82.75(15)°. nih.gov The dihedral angles between the two pyridyl rings of the fluorine-substituted bipyridine ligands themselves are 6.94° and 8.24°. nih.gov

A platinum(II) complex with a tridentate ligand derived from this compound also exhibits a distorted square-planar geometry. iucr.org The phenylpyridine moieties within the ligand are nearly coplanar, while the terminal difluoropyridine ring is significantly tilted. iucr.org

| Compound | Dihedral Angle between Pyridine Rings (°) | Reference |

| [Pt(C10H5F2N2)(C5H7O2)] | 1.2(2) | nih.govresearchgate.net |

| [Pt(CH3)(C10H5F2N2)(C10H6F2N2)] | 3.08(7) and 80.95(9) | researchgate.net |

| 2,3′-bipyridine-2′,6′-dicarbonitrile | 25.25(8), 5.51(9), 11.11(9), 16.24(8) | iucr.org |

| [Ag(CF3SO3)(C10H6F2N2)2] | 53.11(5) and 53.10(7) | researchgate.net |

| [Ir(C10H5F2N2)2(C5H7O2)] | 6.94 and 8.24 | nih.gov |

Single-crystal X-ray diffraction is crucial for determining the coordination geometry around a metal center and the precise bond lengths and angles within a molecule.

In a platinum(II) complex with a C,N-chelating this compound ligand and an O,O'-chelating pentane-2,4-dionate ligand, the Pt(II) atom adopts a distorted square-planar coordination geometry. nih.gov A similar distorted square-planar geometry is observed in another platinum(II) complex where the platinum center has an N,N-cis structure. iucr.orgresearchgate.net The bond lengths in this complex are within the typical range for related compounds. iucr.orgresearchgate.net Specifically, the Pt1-N1 bond length is 2.0943(3) Å and the Pt1-N3 bond length is 2.120(3) Å. iucr.orgresearchgate.net The Pt1-C21 bond length of 2.036(4) Å is longer than the Pt1-C1 bond length of 1.966(3) Å, which is attributed to the trans influence of the nitrogen atom. iucr.orgresearchgate.net

A silver(I) complex with two this compound ligands displays a highly distorted trigonal-planar geometry. nih.govresearchgate.netiucr.org The Ag(I) ion is coordinated to two pyridine nitrogen atoms and one oxygen atom from a trifluoromethanesulfonate (B1224126) anion. nih.govresearchgate.net The N-Ag-N and N-Ag-O bond angles deviate significantly from the ideal 120° for a trigonal planar geometry, ranging from 86.55(5)° to 148.65(5)°. iucr.org

An iridium(III) complex featuring two this compound ligands and an acetylacetonate ligand exhibits a distorted octahedral coordination geometry. nih.gov The Ir-C bond distances are 1.968(5) Å and 1.975(6) Å, while the Ir-N bond distances are 2.036(4) Å and 2.047(4) Å. nih.gov The Ir-O bond lengths are 2.143(3) Å and 2.147(3) Å. nih.gov

In a platinum(II) complex with a tridentate ligand derived from this compound, the Pt(II) atom is in a distorted square-planar environment, coordinated by one carbon and two nitrogen atoms from the ligand and a chloride anion. iucr.org The average Pt-C bond length is 1.949(4) Å, which is shorter than the average Pt-N bond length of 2.042(3) Å. iucr.org

| Complex | Metal | Bond | Distance (Å) | Reference |

| [Pt(CH3)(C10H5F2N2)(C10H6F2N2)] | Pt | Pt1-N1 | 2.0943(3) | iucr.orgresearchgate.net |

| Pt1-N3 | 2.120(3) | iucr.orgresearchgate.net | ||

| Pt1-C1 | 1.966(3) | iucr.orgresearchgate.net | ||

| Pt1-C21 | 2.036(4) | iucr.orgresearchgate.net | ||

| [Ir(C10H5F2N2)2(C5H7O2)] | Ir | Ir-C | 1.968(5), 1.975(6) | nih.gov |

| Ir-N | 2.036(4), 2.047(4) | nih.gov | ||

| Ir-O | 2.143(3), 2.147(3) | nih.gov | ||

| Tridentate Pt(II) Complex | Pt | Pt-C (avg) | 1.949(4) | iucr.org |

| Pt-N (avg) | 2.042(3) | iucr.org |

The solid-state packing of molecules is governed by a network of intermolecular interactions, which can be precisely analyzed using X-ray diffraction data.

In the crystal structure of a platinum(II) complex, molecules are linked by C-H···F, C-H···N, and C-H···π interactions. iucr.orgresearchgate.net Another platinum(II) complex exhibits a three-dimensional supramolecular framework stabilized by a variety of intra- and intermolecular C-H···O and C-H···F hydrogen bonds, as well as π-π interactions with centroid-centroid distances of 4.337(3) Å and 3.774(3) Å. nih.govresearchgate.net

A silver(I) complex forms an eight-membered cyclic dimer through pairwise Ag···O-SO2CF3- interactions (Ag···O distance of 2.8314(14) Å) and intermolecular C-H···O interactions. nih.govresearchgate.netiucr.org These dimers are further connected into a three-dimensional network via C-H···O hydrogen bonds, halogen···π interactions, and weak π-π stacking. nih.govresearchgate.netiucr.org

The crystal structure of 2,3′-bipyridine-2′,6′-dicarbonitrile features layers formed by C-H···N hydrogen bonds, which are stacked through offset π-π and C≡N···π interactions, with an N-to-pyridine-centroid distance of 3.882(2) Å, creating a supramolecular framework. iucr.org

The molecular structure of an iridium(III) complex is stabilized by weak C-H···O and C-H···F hydrogen-bond interactions, while the crystal structure is stabilized by π-π stacking interactions with a centroid-centroid distance of 3.951 Å. nih.gov A platinum(II) complex with a tridentate ligand forms a two-dimensional supramolecular network through C-H···Cl/F hydrogen bonds, F···π, and weak π-π stacking interactions. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 19F NMR)

NMR spectroscopy is a fundamental tool for characterizing the structure of this compound and its derivatives in solution. Both ¹H and ¹⁹F NMR provide valuable information about the electronic environment of the nuclei.

¹H NMR spectra have been reported for several complexes of this compound. For a platinum(II) complex, the ¹H NMR spectrum was recorded on a 400 MHz spectrometer. iucr.orgresearchgate.net Similarly, a silver(I) complex was characterized by ¹H NMR spectroscopy. nih.gov The synthesis of 2,3′-bipyridine-2′,6′-dicarbonitrile from 2′,6′-difluoro-2,3′-bipyridine was monitored using ¹H NMR. iucr.org

¹⁹F NMR is particularly useful for fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment of the fluorine atoms. For instance, fluorine atoms attached to aromatic rings typically resonate in the range of -110 to -180 ppm. sigmaaldrich.com In one study, the ¹⁹F NMR spectrum of a silver(I) complex of this compound showed signals at -69.7 and -71.8 ppm. nih.gov Another report provides ¹⁹F NMR data for a difluoromethylated compound, showing a doublet at -91.27 ppm. rsc.org

| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| [Pt(CH3)(C10H5F2N2)(C10H6F2N2)] | ¹H | CD₂Cl₂ | 8.97 (dd, J = 5.6, 2.0 Hz, 1H), 8.58 (dd, J = 8.0, 1.6 Hz, 1H), 8.05 (m, 2H), 7.88 (t, J = 8.0 Hz, 1H), 7.74 (m, 2H), 7.05 (m, 2H), 7.57 (td, J = 6.8, 1.2 Hz, 1H), 6.77 (dd, J = 8.0, 2.4 Hz, 1H), 0.72 (s, JHPt = 83.6 Hz, 3H) | iucr.org |

| [Ag(CF3SO3)(C10H6F2N2)2] | ¹H | CD₃CN | 8.67 (d, J = 4.4 Hz, 1H), 8.62 (td, J = 8.8, 1.2 Hz, 1H), 7.88–7.80 (m, 2H), 7.37–7.34 (m, 1H), 7.08 (dd, J = 9.2, 3.6 Hz, 1H) | nih.gov |

| [Ag(CF3SO3)(C10H6F2N2)2] | ¹⁹F | CD₃CN | -69.7, -71.8 | nih.gov |

| Difluoromethyl 4-methoxybenzoate | ¹⁹F | CDCl₃ | -91.27 (d, J = 71.4 Hz) | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and its related compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the chemical formula of a synthesized compound. For example, the identity of iridium(III) complexes containing fluorinated bipyridine ligands has been confirmed through mass spectrometry. rsc.org In the synthesis of 2,3′-bipyridine-2′,6′-dicarbonitrile, mass spectrometry showed a molecular ion peak at m/z 206, corresponding to the calculated molecular weight. iucr.org

Catalytic Applications in Organic Transformations

Photoredox Catalysis with Iridium Complexes Incorporating 2,6-Difluoro-3,3'-bipyridine Derivatives

The functionalized bipyridine ligand, this compound, and its derivatives are crucial components in the design of highly efficient iridium(III) photocatalysts. These cyclometalated iridium(III) complexes are extensively utilized in visible-light-mediated photoredox catalysis to facilitate a wide array of organic transformations. alfachemic.comtcichemicals.com The unique electronic properties conferred by the difluorinated bipyridine ligands, often combined with other substituted phenylpyridine (ppy) ligands, allow for the tuning of the photophysical and redox properties of the resulting iridium complexes. orgsyn.orgorgsyn.org This tuning is critical for achieving long-lived triplet excited states upon photoirradiation, enabling the catalysts to efficiently mediate both single-electron oxidation and reduction processes. tcichemicals.comcmu.edu Complexes such as [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 have emerged as powerful and versatile photoredox catalysts for various bond-forming reactions. orgsyn.orgorgsyn.org

Iridium complexes incorporating derivatives of this compound have become powerful tools in the field of photoredox catalysis, particularly in dual-catalyst systems for cross-coupling reactions. orgsyn.orgorgsyn.org The complex [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, which features a 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligand alongside difluorinated phenylpyridine ligands, is a prominent example. orgsyn.org This catalyst and its analogue, [Ir{dF(CF3)ppy}2(bpy)]PF6, have been instrumental in pioneering Ir-photoredox/Ni dual-catalyzed cross-coupling reactions. orgsyn.orgorgsyn.org

These catalytic systems have proven effective for a growing number of organic transformations, including the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. orgsyn.org For instance, the MacMillan group demonstrated the efficacy of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 as a photoredox catalyst for C-O bond formation. orgsyn.org Furthermore, these iridium complexes are efficient in dual-catalyzed cross-coupling reactions of thiols with aryl iodides. orgsyn.org The versatility of these catalysts highlights their importance in modern organic synthesis for constructing complex molecular architectures under mild, visible-light-mediated conditions. orgsyn.orgorgsyn.org

Table 1: Selected Cross-Coupling Reactions Catalyzed by Iridium Complexes with Bipyridine Derivatives

| Reaction Type | Catalyst | Description | Reference |

|---|---|---|---|

| C-O Cross-Coupling | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 |

Efficient photoredox catalyst for carbon-oxygen bond formation. | orgsyn.org |

| C-S Cross-Coupling | [Ir{dF(CF3)ppy}2(bpy)]PF6, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 |

Employed in Ir/Ni dual-catalyzed reactions of thiols with aryl iodides. | orgsyn.org |

| Thiol-ene Reactions | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 |

Demonstrates efficiency as a catalyst for thiol-ene reactions. | orgsyn.org |

Iridium(III) complexes bearing bipyridine ligands are effective in promoting cascade cyclizations, a strategy that allows for the rapid construction of complex heterocyclic structures from simple starting materials. alfachemic.comnih.gov The catalyst (4,4'-Di-t-butyl-2,2'-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate (B91526) enables cascade cyclizations that involve substrates like α-bromochalcones or α-bromocinnamates with heteroarenes under visible light photoredox conditions. alfachemic.com

These reactions proceed through a sequence of events initiated by the photocatalyst. For example, a plausible mechanism involves the excited-state photocatalyst promoting the formation of a radical species from the α-bromocarbonyl compound. rsc.org This radical can then engage in a series of intramolecular or intermolecular steps, leading to the formation of polycyclic products. nih.govrsc.org This methodology has been applied to synthesize a variety of important heterocyclic frameworks, such as polycyclic imidazoles and indolo[2,1-a]isoquinoline derivatives. nih.govrsc.org

The application of iridium photocatalysts extends to the challenging field of enantioselective synthesis. The same complex used for cascade cyclizations, (4,4'-Di-t-butyl-2,2'-bipyridine)bis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate, has been successfully employed in enantioselective α-benzylation of aldehydes. alfachemic.com This transformation is achieved through a dual catalytic system that combines photoredox catalysis with organocatalysis. alfachemic.com

In a related study on asymmetric three-component radical cascade reactions, various iridium photocatalysts were screened, including Ir[dF(CF3)ppy]2(bpy)PF6. acs.org Although it was not the optimal catalyst for that specific transformation, its inclusion in the screening process underscores the recognized potential of such complexes in developing new asymmetric methodologies. acs.org The ability to generate radical intermediates under mild conditions makes these iridium complexes valuable for interfacing with chiral catalysts to control stereochemistry.

A significant application of iridium photoredox catalysis involving bipyridine ligands is the synthesis of saturated N-heterocycles, which are prevalent motifs in pharmaceuticals and bioactive molecules. alfachemic.comnih.gov The catalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 is particularly effective in this area. nih.govalfa-chemical.com It has been used to replace traditional copper(II) promoters in the cyclization of tin amine protocol (SnAP) reagents with aldehydes. nih.gov This photocatalytic approach provides a cleaner and more efficient route to a wide variety of valuable products, including morpholines, piperazines, thiomorpholines, diazepanes, and oxazepanes. nih.gov

The development of continuous flow photochemical conditions using this iridium catalyst offers a scalable method for producing these heterocycles. nih.gov This approach has also been extended to silicon-based "SLAP" reagents, providing an alternative to tin-based chemistry for the synthesis of morpholines and oxazepanes through photocatalytic cyclization. ethz.ch

Table 2: Synthesis of Saturated N-Heterocycles via Iridium Photoredox Catalysis

| Catalyst | Reagent Type | Synthesized Heterocycles | Key Advantages | Reference |

|---|---|---|---|---|

Ir[dF(CF3)ppy]2(dtbbpy)PF6 |

SnAP Reagents | Morpholines, Piperazines, Thiomorpholines, Diazepanes, Oxazepanes | Replaces Cu(II) promoter, clean, scalable via continuous flow. | nih.gov |

(4,4'-Di-t-butyl-2,2'-bipyridine)bis[...]iridium(III) hexafluorophosphate |

Aldehydes | General Saturated N-Heterocycles | Broad applicability in visible-light mediated synthesis. | alfachemic.comalfa-chemical.com |

| Not specified | SLAP Reagents | Morpholines, Oxazepanes | Tin-free alternative to SnAP reagents. | ethz.ch |

Role in Advanced Materials Science

Luminescent Emitters in Organic Light-Emitting Diodes (OLEDs)

The 2,6-difluoro-3,3'-bipyridine moiety has been instrumental in the design of luminescent emitters for OLEDs. Its incorporation into metal complexes, particularly those of iridium(III) and platinum(II), has led to the development of highly efficient phosphorescent emitters that are crucial for the performance of modern display and lighting technologies.

Development of Blue Phosphorescent Emitters

A significant challenge in OLED technology has been the development of stable and efficient deep-blue phosphorescent emitters. The this compound ligand has played a pivotal role in addressing this issue. acs.orgnih.gov Iridium(III) complexes incorporating this ligand, such as fac-Tris(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(III) (Ir(dfpypy)₃), have demonstrated the ability to produce pure blue phosphorescence. acs.orgacs.orgnih.gov For instance, the complex fac-(dfpypy)₃Ir was reported as a pure blue phosphorescent emitter with emission maxima at 438 and 463 nm, a high photoluminescence quantum yield (PLQY) of approximately 0.71, and notable thermal stability. acs.orgnih.gov Another iridium(III) complex, (dfpypy)₂Ir(tftamp), which uses 2',6'-difluoro-2,3'-bipyridine as the main ligand, also exhibits blue phosphorescence with an emission maximum at 472 nm. nih.gov

The introduction of fluorine atoms into the bipyridine structure is a key factor. ingentaconnect.com The fluorine-substituted dfpypy ligand lowers the Highest Occupied Molecular Orbital (HOMO) energy level, which in turn increases the HOMO-LUMO gap. ingentaconnect.com This widening of the energy gap is essential for achieving blue emission. Theoretical studies have supported these findings, showing that the use of the dfpypy ligand can tune the phosphorescence wavelength to the deep blue region. ingentaconnect.com Platinum(II) complexes featuring the 2',6'-difluoro-2,3'-bipyridine ligand have also been developed as blue phosphorescent emitters. acs.orgcdnsciencepub.com A cyclometalated Pt(IV) compound, Pt(dfpypy)₂(Me)Cl, shows bright blue phosphorescence with emission maxima at 427 and 455 nm and a high PLQY of 0.60. cdnsciencepub.com

Tuning Emission Wavelength through Ligand Modification and Substituent Effects

The emission color of OLEDs can be precisely controlled by modifying the chemical structure of the emitter. The this compound framework provides an excellent platform for such tuning. By introducing various electron-donating or electron-withdrawing groups onto the bipyridine ligand, researchers can systematically alter the electronic properties of the resulting metal complexes and, consequently, their emission wavelengths. rsc.orgresearchgate.net

For example, a study on a series of iridium(III) complexes with substituted 2',6'-difluoro-2,3'-bipyridine ligands demonstrated this principle. rsc.orgresearchgate.net Attaching a strong electron-withdrawing cyano (–CN) group resulted in a highly efficient green phosphorescence (λmax = 508 nm), while a trifluoromethyl (–CF₃) group led to a sky-blue emission (λmax = 468 nm). rsc.orgresearchgate.net Conversely, an electron-donating methoxy (B1213986) (–OMe) group produced an intense blue phosphorescence. rsc.orgresearchgate.net The introduction of a (triisopropylsilyl)ethynyl (TIPSE) substituent on the bipyridine ligand of an iridium complex induced a significant bathochromic (red) shift of about 50 nm in the emission bands compared to the unsubstituted complex. acs.orgnih.gov This was attributed to the extended conjugation and a pronounced ³π–π* character of the emissive excited states. acs.orgnih.gov

Similarly, in other bipyridine compounds, fluorine substituents have been shown to lead to emissions at shorter wavelengths (e.g., λmax = 325 nm), while methoxy-substituted counterparts display red-shifted emissions (e.g., λmax = 366 nm). nih.govresearchgate.net This tunability is crucial for creating a full spectrum of colors for display applications.

Influence of Fluorination on Photoluminescence Quantum Efficiency and Color Purity

The introduction of fluorine atoms into the this compound ligand has a profound impact on the photophysical properties of the resulting emitters, significantly enhancing both the photoluminescence quantum efficiency (PLQY) and color purity. acs.orgrsc.orgresearchgate.net Fluorination is a common strategy to increase the energy gap between the HOMO and LUMO, which is a prerequisite for achieving blue emission. rsc.org

Iridium(III) complexes with fluorinated bipyridine ligands have shown remarkable PLQYs. For instance, fac-Tris(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(III) exhibits a high PLQY of approximately 0.71. acs.org Another iridium complex with a –CF₃ group substituted on the bipyridine ligand displayed a promising PLQY of 0.88 in solution and 0.84 in a thin film. rsc.orgresearchgate.net

Furthermore, fluorination contributes to high color purity. The complex fac-Tris(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(III) is noted for its intense blue emission with high color purity, having CIE coordinates of (x = 0.14, y = 0.12). acs.org Similarly, a Pt(IV) complex with the 2',6'-difluoro-2,3'-bipyridine ligand, Pt(dfpypy)₂(Me)Cl, also demonstrated good blue color purity with CIE coordinates of (0.14, 0.17) in a thin film, which is close to pure blue. cdnsciencepub.com However, it is worth noting that the C-F bond can sometimes be a point of instability in OLED devices. rsc.org

Exploration as Host Materials in OLED Architectures

In addition to their role as emitters (dopants), derivatives of this compound are also being explored as host materials in OLEDs. A host material forms the matrix in which the dopant is dispersed, and it plays a crucial role in charge transport and energy transfer to the emitter. nih.gov

For a material to be an effective host, it must possess a high triplet energy (T₁) to ensure efficient energy transfer to the phosphorescent dopant. nih.govresearchgate.net Certain bipyridine compounds featuring the 2',6'-difluoro-2,3'-bipyridine scaffold have been shown to have high triplet energies, in the range of 2.64 to 2.65 eV. nih.govresearchgate.net This makes them promising candidates for host materials in phosphorescent OLEDs. nih.govresearchgate.net For instance, 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine has been identified as a potential host material due to its high triplet energy. nih.govresearchgate.net

Applications in Photonic and Optoelectronic Devices

The utility of this compound and its derivatives extends beyond OLEDs into the broader fields of photonics and optoelectronics. The fundamental photophysical properties that make them excellent for OLEDs, such as strong luminescence and tunable electronic characteristics, are also advantageous for other light-based technologies.

Silver(I) complexes incorporating the 2',6'-difluoro-2,3'-bipyridine ligand have demonstrated strong and broad emission bands, suggesting their potential as emitting materials in various organic light-emitting devices. nih.goviucr.orgresearchgate.net One such silver complex exhibited a photoluminescence quantum efficiency of about 0.2, which is substantial enough for consideration in OLED applications. nih.goviucr.orgresearchgate.net

Furthermore, iridium(III) complexes based on this bipyridine ligand have been investigated for their photocatalytic properties. These materials can act as photosensitizers, absorbing light and promoting chemical reactions, which is a key function in areas like solar energy conversion and photocatalysis. The stable and highly luminescent nature of these compounds makes them suitable for applications where light-matter interactions are central.

Q & A

Q. What are the common synthetic routes for 2,6-Difluoro-3,3'-bipyridine, and how do reaction conditions influence product purity?

The synthesis typically involves palladium- or nickel-catalyzed cross-coupling reactions. For example, modified Suzuki-Miyaura coupling under inert atmospheres (e.g., N₂) with ligands like 2,2'-bipyridine can yield 3,3'-bipyridines. Solvent systems such as dichloromethane/hexane facilitate crystallization, achieving ~75% yield. Reaction temperature (e.g., 80–100°C) and catalyst loading (e.g., 5 mol% Pd) are critical for minimizing side products like 2,3'-bipyridines. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H NMR : Chemical shifts (δ 8.97–6.77 ppm) and coupling constants (e.g., J = 5.6–8.0 Hz) confirm regiochemistry and fluorine substitution patterns. For example, a triplet at δ 7.88 (J = 8.0 Hz) indicates adjacent protons in the pyridine ring .

- X-ray crystallography : Bond lengths (e.g., C–C = 1.39–1.48 Å) and angles (e.g., N–C–F = 117°) validate structural integrity. Data refinement with R factors < 0.05 ensures accuracy .

Q. How is this compound utilized in coordination chemistry?

The compound acts as a chelating ligand for transition metals (e.g., Ir, Pt). For instance, iridium(III) complexes with this compound and β-diketonate ligands exhibit octahedral geometry, confirmed by X-ray analysis. These complexes are studied for photophysical properties (e.g., emission wavelengths) in OLED applications .

Advanced Research Questions

Q. How can researchers address contradictory regioselectivity outcomes in Pd-catalyzed coupling reactions involving this compound precursors?

Regioselectivity depends on substrate electronics and reaction mechanisms. For example, 2,5-difluoropyridine undergoes C4-arylation via a Concerted Metalation–Deprotonation (CMD) pathway due to enhanced C4 proton acidity from fluorine’s inductive effect. To resolve contradictions:

- Compare TONs (turnover numbers) under varying conditions (e.g., pyridine additives increase TONs from 2.3 to 9.3).

- Use DFT calculations to map energy barriers for competing pathways .

Q. What methodological approaches are recommended for resolving discrepancies in crystallographic vs. computational structural data for this compound complexes?

- Overlay analysis : Compare experimental (X-ray) and DFT-optimized structures using software like Mercury or GaussView.

- Torsional angle deviations : Angles >5° suggest crystal packing effects or solvent interactions.

- Electronic property validation : Match computed HOMO-LUMO gaps with UV-vis absorption spectra (e.g., λmax ≈ 350 nm) .

Q. How does fluorination impact the electronic properties of this compound in ligand design?

Fluorine’s electron-withdrawing effect lowers the ligand’s π*-orbital energy, enhancing metal-to-ligand charge transfer (MLCT) in complexes. Cyclic voltammetry shows shifted reduction potentials (e.g., ∆E = −0.2 V vs. Ag/AgCl) compared to non-fluorinated analogs. This property is exploited in tuning redox-active catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.